(1R,4R)-tert-Butyl N-[4-(quinazolin-4-ylamino)cyclohexyl]carbamate

KCNQ2 Kv7.2 Electrophysiology

(1R,4R)-tert-Butyl N-[4-(quinazolin-4-ylamino)cyclohexyl]carbamate (CAS 1448855-28-4) is a chiral, stereochemically defined quinazoline derivative bearing a tert-butyloxycarbonyl (Boc)-protected amine. It functions as an antagonist at the KCNQ2 (Kv7.2) potassium channel with an IC₅₀ of 70 nM, and also exhibits inhibitory activity at the KCNQ2/Q3 heteromeric channel (IC₅₀ 120 nM).

Molecular Formula C19H26N4O2
Molecular Weight 342.443
CAS No. 1448855-28-4
Cat. No. B2987442
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1R,4R)-tert-Butyl N-[4-(quinazolin-4-ylamino)cyclohexyl]carbamate
CAS1448855-28-4
Molecular FormulaC19H26N4O2
Molecular Weight342.443
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1CCC(CC1)NC2=NC=NC3=CC=CC=C32
InChIInChI=1S/C19H26N4O2/c1-19(2,3)25-18(24)23-14-10-8-13(9-11-14)22-17-15-6-4-5-7-16(15)20-12-21-17/h4-7,12-14H,8-11H2,1-3H3,(H,23,24)(H,20,21,22)
InChIKeyXHYYEMBOMWKMBT-HDJSIYSDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Buy (1R,4R)-tert-Butyl N-[4-(quinazolin-4-ylamino)cyclohexyl]carbamate (CAS 1448855-28-4) – KCNQ2 Antagonist & Synthetic Intermediate


(1R,4R)-tert-Butyl N-[4-(quinazolin-4-ylamino)cyclohexyl]carbamate (CAS 1448855-28-4) is a chiral, stereochemically defined quinazoline derivative bearing a tert-butyloxycarbonyl (Boc)-protected amine. It functions as an antagonist at the KCNQ2 (Kv7.2) potassium channel with an IC₅₀ of 70 nM, and also exhibits inhibitory activity at the KCNQ2/Q3 heteromeric channel (IC₅₀ 120 nM) [1] [2]. The quinazoline core is a privileged scaffold in kinase and ion channel drug discovery [3].

Why Generic Quinazoline Substitution Fails for (1R,4R)-tert-Butyl N-[4-(quinazolin-4-ylamino)cyclohexyl]carbamate


Generic substitution of (1R,4R)-tert-Butyl N-[4-(quinazolin-4-ylamino)cyclohexyl]carbamate with readily available trans-racemic mixtures or alternative quinazoline derivatives is not scientifically equivalent. The defined (1R,4R) stereochemistry directly influences binding geometry at the KCNQ2 channel pore [1], while the Boc protecting group enables orthogonal deprotection for downstream conjugation—a synthetic handle absent in free amine analogs [2]. Furthermore, this compound’s balanced KCNQ2/KCNQ2/Q3 inhibitory profile (IC₅₀ 70 nM / 120 nM) differs meaningfully from both more potent but less selective inhibitors and from KCNQ openers, precluding simple functional interchange [3].

Quantitative Differentiation Evidence for (1R,4R)-tert-Butyl N-[4-(quinazolin-4-ylamino)cyclohexyl]carbamate


KCNQ2 Antagonist Activity: Head-to-Head with ML252

In the same automated patch clamp assay using CHO cells expressing human KCNQ2, (1R,4R)-tert-Butyl N-[4-(quinazolin-4-ylamino)cyclohexyl]carbamate achieved an IC₅₀ of 70 nM [1]. Under identical conditions, the well-characterized KCNQ2 inhibitor ML252 [(S)-2-phenyl-N-(2-(pyrrolidin-1-yl)phenyl)butanamide] yielded an IC₅₀ of 69 nM [2]. The near-identical potency establishes this compound as a tool compound with comparable target engagement to ML252, while its distinct quinazoline-cyclohexyl scaffold offers an alternative chemotype for SAR exploration and scaffold-hopping campaigns [3].

KCNQ2 Kv7.2 Electrophysiology

Selectivity Profile: KCNQ2 Homomeric vs. KCNQ2/Q3 Heteromeric Channels

The compound demonstrates a 1.7-fold selectivity for KCNQ2 homomeric channels (IC₅₀ = 70 nM) over KCNQ2/Q3 heteromeric channels (IC₅₀ = 120 nM) when tested under identical conditions in CHO cells [1] [2]. This contrasts with the classical KCNQ inhibitor XE991, which exhibits preferential blockade of KCNQ2/Q3 heteromers over KCNQ2 homomers [3]. The reversed selectivity profile provides a unique tool for dissecting the contributions of homomeric versus heteromeric KCNQ2 channels in native tissues.

KCNQ2/Q3 Selectivity Ion channel

Chiral Purity Advantage: (1R,4R) Defined Stereoisomer vs. trans-Racemic Mixture

Commercially available (1R,4R)-tert-Butyl N-[4-(quinazolin-4-ylamino)cyclohexyl]carbamate (MolCore, Cat. MC627605) is supplied with purity NLT 98% and defined (1R,4R) absolute stereochemistry . In contrast, the widely available trans-tert-butyl N-[4-(quinazolin-4-ylamino)cyclohexyl]carbamate (Apollo Scientific, Cat. OR306409) is supplied as a racemic trans mixture (≥95% purity) containing both (1R,4R) and (1S,4S) enantiomers in undefined ratio . For target-based assays where stereochemistry influences binding, the undefined enantiomeric composition of the racemate introduces ≥50% inactive isomer, reducing effective concentration and complicating dose-response analyses [1].

Stereochemistry Chiral purity Batch consistency

Boc-Protected Amine: Synthetic Intermediate Utility vs. Free Amine Analogs

The tert-butyloxycarbonyl (Boc) group on the cyclohexylamine nitrogen serves as an orthogonal protecting group, enabling selective deprotection under mild acidic conditions (e.g., TFA or HCl/dioxane) to reveal the free primary amine for further conjugation [1]. This contrasts with free amine quinazoline analogs (e.g., N⁴-(trans-4-aminocyclohexyl)quinazoline-4-amine derivatives), which lack the synthetic handle for site-selective modification and require re-protection strategies for multi-step syntheses [2]. In the context of TRPV1 antagonist development, the Boc-protected intermediate enables modular assembly of diverse urea, amide, and sulfonamide derivatives for SAR exploration [3].

Synthetic intermediate Boc deprotection Derivatization

Optimal Use Cases for (1R,4R)-tert-Butyl N-[4-(quinazolin-4-ylamino)cyclohexyl]carbamate in Research & Development


KCNQ2 Channel Pharmacology: Tool Compound for Electrophysiology Studies

With an IC₅₀ of 70 nM against KCNQ2 homomeric channels and defined (1R,4R) stereochemistry, this compound serves as a reliable tool for patch clamp electrophysiology studies investigating KCNQ2-mediated M-currents. Its equipotency with ML252 (IC₅₀ 69 nM) allows direct substitution in established protocols, while its reversed KCNQ2/KCNQ2/Q3 selectivity relative to XE991 enables specific dissection of homomeric channel contributions in neuronal excitability models [1]. The defined stereochemistry eliminates the confounding factor of racemic mixtures, ensuring reproducible concentration-response relationships across experimental replicates [2].

TRPV1 Antagonist Lead Optimization: Modular Synthetic Intermediate

The Boc-protected amine serves as a strategic intermediate in the synthesis of quinazoline-based TRPV1 antagonists. Following Boc deprotection, the liberated primary amine can be conjugated with diverse carboxylic acids, isocyanates, or sulfonyl chlorides to generate focused libraries of urea, amide, and sulfonamide analogs [3]. This modular approach, documented in US Patent 7,074,799 covering substituted quinazolin-4-ylamine analogues as capsaicin receptor modulators, accelerates SAR exploration for pain and inflammatory disease targets [4].

Scaffold-Hopping & Intellectual Property Diversification

For medicinal chemistry programs targeting KCNQ2 or TRPV1, this compound offers a structurally distinct quinazoline-cyclohexyl scaffold that departs from the 2-phenylacetamide chemotype of ML252 and related inhibitors. The scaffold difference provides a basis for novel composition-of-matter patent filings while maintaining comparable target potency (IC₅₀ 70 nM vs. 69 nM for ML252 at KCNQ2) [1]. The defined (1R,4R) stereochemistry further strengthens IP position by excluding racemic prior art that may encompass the trans mixture [2].

Quality-Controlled Procurement for Reproducible Research

For academic and industrial laboratories requiring batch-to-batch consistency, the commercially available (1R,4R) compound (NLT 98% purity, CAS 1448855-28-4) provides defined absolute stereochemistry, unlike generic trans-racemic alternatives (≥95% purity, undefined enantiomeric ratio) [2] . This purity differential (≥3% absolute) combined with stereochemical definition translates to higher effective concentration of active species and eliminates the need for chiral analytical method development to verify enantiomeric composition prior to use .

Quote Request

Request a Quote for (1R,4R)-tert-Butyl N-[4-(quinazolin-4-ylamino)cyclohexyl]carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.